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Introduction
SHP099 is a potent, selective, and orally bioavailable allosteric inhibitor of the protein tyrosine

phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2).[1][2] SHP2 is a critical

signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine

receptors, playing a crucial role in the RAS-MAPK pathway, which is frequently hyperactivated

in various cancers.[1][2][3] Furthermore, SHP2 is implicated in the regulation of immune

responses, including the PD-1/PD-L1 checkpoint pathway.[1][3][4] By stabilizing SHP2 in an

auto-inhibited conformation, SHP099 effectively blocks its catalytic activity, leading to the

suppression of cancer cell proliferation and the modulation of the tumor microenvironment.[1]

[2] These dual functions on both tumor cells and the immune system make SHP099 a valuable

tool for cancer immunotherapy research.

These application notes provide a comprehensive overview of the use of SHP099 in cancer

immunotherapy studies, including its mechanism of action, quantitative data on its efficacy, and

detailed protocols for key in vitro and in vivo experiments.
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Cell Line Cancer Type Assay IC50 / EC50 Notes

MV4-11
Acute Myeloid

Leukemia
Cell Proliferation 0.32 µM

Inhibition of

cancer cell

growth.[1]

TF-1 Erythroleukemia Cell Proliferation 1.73 µM

Inhibition of

cancer cell

growth.[1]

KYSE-520

Esophageal

Squamous Cell

Carcinoma

p-ERK1/2

Inhibition
~240 nM

Half-maximal

effective

concentration for

p-ERK1/2

inhibition.[5]

HUVEC - Cell Proliferation
Dose-dependent

reduction

Inhibition of

endothelial cell

proliferation.[6]

BMEC - Cell Proliferation
Dose-dependent

reduction

Inhibition of

mouse bone

marrow

endothelial cell

proliferation.[6]

HDMEC - Cell Proliferation
Dose-dependent

reduction

Inhibition of

human dermal

microvascular

endothelial cell

proliferation.[6]

4T1
Murine Breast

Cancer
Cell Proliferation

Dose-dependent

reduction
[6]

LLC1
Murine Lewis

Lung Carcinoma
Cell Proliferation

Dose-dependent

reduction
[6]

B16F10
Murine

Melanoma
Cell Proliferation

Minimally

affected
[6]

RKO Colon Carcinoma Cell Proliferation Not inhibited [6]
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MC38 Colon Carcinoma Cell Proliferation Not inhibited [6]

In Vivo Efficacy of SHP099
Mouse
Model

Cancer
Type

SHP099
Dosage

Route of
Administrat
ion

Therapeutic
Effect

Combinatio
n Therapy

Xenograft

Multiple

Myeloma

(RPMI-8226)

75 mg/kg

daily
Oral

Reduced

tumor growth

and weight.

Synergizes

with

Bortezomib.

Xenograft

KRAS-

amplified

GEA (CAT12)

50 mg/kg Oral
Suppressed

tumor growth.

Additive

effect with

Lapatinib.[7]

Syngeneic

(B16F10)
Melanoma 75-100 mg/kg Oral

Reduces

tumor growth.
-

Syngeneic

(CT-26)
Colon Cancer Not specified

Intraperitonea

l

Significantly

decreased

tumor volume

and weight.

Synergizes

with anti-PD-

1 antibody.[4]

Syngeneic

(MC-38)
Colon Cancer Not specified Not specified

Enhanced

therapeutic

efficacy.

Synergizes

with anti-PD-

1 antibody.[4]

PDX

Non-Small

Cell Lung

Cancer

Not specified Oral

Promoted

local and

abscopal

responses,

reduced lung

metastases,

and improved

survival.

Combination

with

radiotherapy

and anti-PD-

L1.[8]
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SHP2 Signaling Pathway and Inhibition by SHP099
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Caption: SHP2 signaling pathway and point of inhibition by SHP099.
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Experimental Workflow for Western Blot Analysis

Sample Preparation

Electrophoresis & Transfer

Immunodetection

Data Analysis

1. Cell Culture & Treatment
(e.g., with SHP099)

2. Cell Lysis & Protein Extraction

3. Protein Quantification
(BCA or Bradford Assay)

4. Sample Preparation with
Laemmli Buffer & Boiling

5. SDS-PAGE

6. Protein Transfer to
PVDF or Nitrocellulose Membrane

7. Blocking
(5% non-fat milk or BSA)

8. Primary Antibody Incubation
(e.g., anti-p-ERK, overnight at 4°C)

9. Secondary Antibody Incubation
(HRP-conjugated)

10. Signal Detection
(ECL Substrate)

11. Imaging
(Chemiluminescence)

12. Densitometry Analysis
(e.g., ImageJ)

13. Normalization to Loading Control
(e.g., Total ERK or β-Actin)

Click to download full resolution via product page

Caption: Experimental workflow for Western blot analysis.
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Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (CCK-8/MTT)
Objective: To determine the effect of SHP099 on the proliferation of cancer cell lines.

Materials:

Cancer cell lines of interest

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

SHP099 (dissolved in DMSO to create a stock solution)

96-well cell culture plates

CCK-8 or MTT reagent

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5%

CO2.

SHP099 Treatment: Prepare serial dilutions of SHP099 in complete medium from the DMSO

stock. The final DMSO concentration should be less than 0.1%. Remove the medium from

the wells and add 100 µL of the SHP099 dilutions. Include a vehicle control (medium with the

same concentration of DMSO).

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[9]

Viability Assessment:

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

[9]
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For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C. Then, remove the medium and add 100 µL of DMSO to dissolve the

formazan crystals.

Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-

8, 570 nm for MTT) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

viability against the log of the SHP099 concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of p-ERK Inhibition
Objective: To assess the inhibitory effect of SHP099 on the RAS-ERK signaling pathway by

measuring the phosphorylation of ERK.[5][10]

Materials:

Cancer cell lines

SHP099

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA or Bradford protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-β-Actin

HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Treatment and Lysis: Seed cells and treat with various concentrations of SHP099 for the

desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.[5][10]

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.[5]

SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with

Laemmli buffer. Boil for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel.

Transfer the separated proteins to a membrane.[5]

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.[5]

Incubate the membrane with the primary antibody against p-ERK1/2 (typically 1:1000

dilution) overnight at 4°C.[5]

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at

room temperature.[5]

Wash the membrane three times with TBST.

Signal Detection: Apply ECL substrate and capture the chemiluminescent signal using an

imaging system.[5]

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-

probed for total ERK and/or a loading control like β-Actin.

Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of

p-ERK to total ERK to determine the extent of inhibition.
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Protocol 3: In Vivo Xenograft Mouse Model Study
Objective: To evaluate the anti-tumor efficacy of SHP099 in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., NOD/SCID or nude mice)

Cancer cell line for injection

Matrigel (optional)

SHP099

Vehicle for oral gavage (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water, or corn oil)

Calipers for tumor measurement

Anesthesia

Procedure:

Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS

or medium, with or without Matrigel. Subcutaneously inject 1-5 x 10^6 cells into the flank of

each mouse.

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a

palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]

SHP099 Formulation and Administration:

Prepare the SHP099 formulation fresh daily. For a corn oil-based vehicle, a stock solution

in DMSO can be diluted in corn oil.[11]

Administer SHP099 (e.g., 50-100 mg/kg) or vehicle to the mice daily via oral gavage.

Tumor Measurement and Body Weight: Measure tumor dimensions with calipers every 2-3

days and calculate tumor volume (Volume = 0.5 x length x width²). Monitor the body weight

of the mice as an indicator of toxicity.
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Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a

predetermined time point), euthanize the mice. Excise the tumors, weigh them, and process

them for further analysis (e.g., immunohistochemistry, Western blot).

Data Analysis: Plot the average tumor volume over time for each group. Perform statistical

analysis to determine the significance of the anti-tumor effect.

Protocol 4: Flow Cytometry Analysis of Tumor-
Infiltrating Immune Cells
Objective: To characterize the immune cell populations within the tumor microenvironment

following SHP099 treatment.

Materials:

Tumor tissue from treated and control mice

Tumor dissociation kit or enzymes (e.g., collagenase, DNase)

70 µm cell strainers

Red blood cell lysis buffer

FACS buffer (e.g., PBS with 2% FBS)

Fc block (anti-CD16/32)

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4,

CD8, FoxP3, CD11b, Gr-1, F4/80)

Live/dead stain

Flow cytometer

Procedure:

Single-Cell Suspension Preparation:
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Mince the tumor tissue into small pieces.

Digest the tissue with an enzyme cocktail according to the manufacturer's protocol to

obtain a single-cell suspension.

Filter the suspension through a 70 µm cell strainer.

Lyse red blood cells if necessary.

Wash the cells with FACS buffer.

Staining:

Resuspend the cells in FACS buffer and perform a live/dead stain.

Block Fc receptors with Fc block.

Incubate the cells with a cocktail of fluorescently labeled antibodies against surface

markers for 20-30 minutes at 4°C in the dark.

For intracellular staining (e.g., FoxP3), fix and permeabilize the cells after surface staining,

then incubate with the intracellular antibody.

Wash the cells with FACS buffer.

Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow

cytometer.

Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on live,

single cells, then on CD45+ hematopoietic cells, and subsequently identify different immune

cell subsets based on their marker expression. Compare the proportions and activation

status of immune cells between the SHP099-treated and control groups.

Protocol 5: Immunohistochemistry (IHC) for Tumor
Microenvironment Analysis
Objective: To visualize and quantify the presence and localization of immune cells and other

markers within the tumor tissue.
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Materials:

Formalin-fixed, paraffin-embedded (FFPE) tumor sections

Antigen retrieval buffer (e.g., citrate buffer pH 6.0)

Blocking solution (e.g., hydrogen peroxide, serum)

Primary antibodies (e.g., anti-CD3, anti-CD8, anti-F4/80)

HRP-conjugated secondary antibody

DAB substrate kit

Hematoxylin counterstain

Microscope

Procedure:

Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and

rehydrate through a graded series of ethanol.

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen

retrieval buffer.

Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific

antibody binding with a serum-based blocking solution.

Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal

dilution overnight at 4°C.

Secondary Antibody and Detection: Wash the sections and incubate with an HRP-conjugated

secondary antibody. Apply the DAB substrate to visualize the antibody binding (brown

precipitate).

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
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Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and

xylene, and mount with a coverslip.

Imaging and Analysis: Acquire images of the stained sections using a microscope. Quantify

the number of positive cells or the stained area using image analysis software. Compare the

results between the SHP099-treated and control groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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